2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural identification. The IUPAC name for this compound is 2-nitro-N-(oxolan-2-ylmethyl)benzamide, where "oxolan" represents the systematic name for tetrahydrofuran. Alternative nomenclature systems recognize the compound as this compound, which maintains the more commonly used tetrahydrofuran designation.

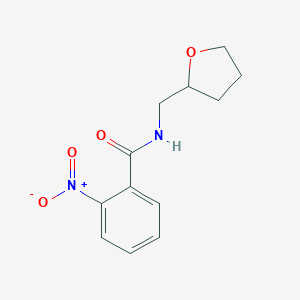

The molecular structure consists of a benzene ring substituted with a nitro group at the ortho position relative to the carbonyl group of the benzamide moiety. The amide nitrogen is further substituted with a methyl group that is connected to the second carbon of a tetrahydrofuran ring. This structural arrangement creates a complex molecule with multiple functional groups that influence its chemical behavior and potential biological activity.

The compound exhibits specific stereochemical considerations due to the chiral center present in the tetrahydrofuran ring system. The tetrahydrofuran moiety adopts a typical envelope conformation, which affects the overall three-dimensional structure and potential molecular interactions.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service has assigned the unique registry number 331845-96-6 to this compound. This CAS number serves as the primary identifier for regulatory, commercial, and research purposes across international chemical databases and literature.

Additional standardized identifiers include the MDL number MFCD00978285, which is utilized in chemical inventory systems and commercial databases. These numerical identifiers ensure unambiguous identification of the compound across different chemical information systems and facilitate accurate communication within the scientific community.

The compound is catalogued under various product codes in commercial chemical suppliers, including but not limited to BB57-5385 in ChemDiv's building block collection, 3100CJ in AK Scientific's catalog, and TMT00104 in Sigma-Aldrich's inventory system. These commercial identifiers reflect the compound's availability for research applications and its recognition within the chemical supply industry.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄N₂O₄, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This elemental composition provides fundamental information for analytical chemistry applications, mass spectrometry analysis, and computational chemistry studies.

The calculated molecular weight is 250.25 daltons, which has been consistently reported across multiple authoritative sources. This molecular weight value is crucial for analytical applications, including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The relatively modest molecular weight places this compound within the typical range for small molecule pharmaceutical intermediates and research compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄ | |

| Molecular Weight | 250.25 Da | |

| CAS Number | 331845-96-6 | |

| MDL Number | MFCD00978285 |

The molecular composition reveals a nitrogen-to-carbon ratio of 1:6, with the presence of four oxygen atoms contributing significantly to the compound's polarity and potential for hydrogen bonding interactions. This elemental distribution influences the compound's solubility characteristics, stability profile, and potential biological interactions.

SMILES Notation and InChI Key Specifications

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(NCC1OCCC1)C2=CC=CC=C2N+=O. This SMILES string provides a linear representation of the molecular structure that can be processed by computational chemistry software and chemical database systems for structure-activity relationship studies and molecular modeling applications.

The International Chemical Identifier key, while not explicitly provided in all sources, can be generated from the molecular structure and serves as a unique identifier for database searches and chemical informatics applications. The InChI system provides a standardized method for representing chemical structures that is particularly valuable for large-scale chemical database management and automated structure matching.

The SMILES notation reveals the connectivity pattern of the molecule, starting with the carbonyl group (O=C) connected to the nitrogen atom of the amide linkage, which is further connected to the methylene carbon attached to the tetrahydrofuran ring. The benzene ring portion includes the ortho-positioned nitro group, represented by the N+=O notation, indicating the formal charge distribution within the nitro functional group.

特性

IUPAC Name |

2-nitro-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBCSUJISWFSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acyl Chloride-Mediated Amidation

The most widely reported method involves the condensation of o-nitrobenzoic acid derivatives with tetrahydrofuran-2-ylmethylamine.

Procedure

-

Activation of the Carboxylic Acid :

o-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. For example, 500 mg of o-nitrobenzoic acid reacts with 4 mL SOCl₂ at 80°C for 2 hours, yielding o-nitrobenzoyl chloride after solvent removal. -

Amide Formation :

The acyl chloride is reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base (e.g., pyridine or NaOH) to neutralize HCl byproducts. A typical protocol involves dissolving the amine in anhydrous dichloromethane (20 mL) and pyridine (3 mL), followed by dropwise addition of the acyl chloride under ice-cooling.

Key Optimization Parameters :

-

Temperature : Maintaining the reaction below 10°C during acyl chloride addition minimizes side reactions.

-

Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.

-

Base Stoichiometry : A 1.5:1 molar ratio of NaOH to amine ensures complete neutralization.

Yield : 85–90% after column chromatography (petroleum ether/ethyl acetate, 3:1).

One-Pot Tandem Catalysis

A novel approach inspired by cascade reactions employs dual catalysts to streamline synthesis.

Catalytic System

Mechanism

-

Nitrene Generation : MoO₂(acac)₂ reduces the nitro group to a nitrene intermediate.

-

C–H Activation : The allylic hydrogen of the tetrahydrofuran moiety undergoes activation, enabling cyclization.

-

Rearrangement : A double-bond shift precedes intramolecular amidation.

Advantages :

-

Eliminates the need for pre-formed acyl chlorides.

-

Functional group tolerance: Compatible with sterically hindered amines.

Limitations :

-

Requires stringent anhydrous conditions and nitrogen atmospheres.

Comparative Analysis of Methodologies

Reaction Efficiency

| Method | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride-Mediated | SOCl₂, Pyridine | 85–90 | ≥98% |

| Tandem Catalysis | MoO₂(acac)₂/Cu(CF₃SO₃)₂ | 70–75 | 95–97% |

Key Observations :

Solvent and Environmental Impact

-

Aqueous Methods : Recent patents describe substituting organic solvents with water, leveraging the insolubility of the product. For instance, NaOH-mediated reactions in water yield 98.5% product with simplified workup.

-

Challenges : Tetrahydrofuran-2-ylmethylamine’s hydrophobicity may limit aqueous solubility, necessitating co-solvents like ethanol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

化学反応の分析

Types of Reactions

2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: Tetrahydrofuran-2-ylmethylamine and 2-nitrobenzoic acid.

科学的研究の応用

2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

2-Nitro-N-(pyrazin-2-ylmethyl)benzamide (JSF-2171)

- Synthesis: Prepared via condensation of 2-aminomethyl pyrazine with 2-nitrobenzoyl chloride in dichloromethane under basic conditions .

2-Nitro-N-(2-nitrophenyl)benzamide

- Crystal Structure : Features an elongated C7–N1 bond (1.377 Å) due to intramolecular hydrogen bonding, forming an S(6) ring. The dihedral angle between the benzamide and nitro-substituted phenyl rings is 71.76° .

- Key Differences : The absence of a THF group results in distinct hydrogen-bonding patterns and crystal packing. The target compound’s THF substituent may reduce planarity, altering solubility and solid-state interactions.

2-Nitro-N-(4-nitrophenyl)benzamide

- Crystallography : Crystallizes in the orthorhombic space group $ P21212_1 $, with a dihedral angle of 82.32° between aromatic rings. Nitro groups exhibit minimal deviation from planarity (1.97° and 15.73°) .

- Key Differences : The THF group in the target compound introduces a flexible, oxygen-containing ring, likely reducing crystallinity compared to rigid nitroaryl substituents.

2-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide

- Structural Data: Molecular formula $ \text{C}{12}\text{H}{14}\text{BrNO}_2 $ (MW: 284.15) .

Physicochemical Properties

- Solubility : The THF group in the target compound likely enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to purely aromatic derivatives like 2-nitro-N-(2-tolyl)benzamide (MW: 256.26) .

- Thermal Stability : Similar nitrobenzamides (e.g., 2-nitro-N-(2-nitrophenyl)benzamide) exhibit high melting points (~431 K) due to strong hydrogen bonding . The THF substituent may lower the melting point by disrupting crystal packing.

Comparative Data Table

生物活性

2-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound characterized by a benzamide structure with a nitro group and a tetrahydrofuran moiety. Its molecular formula is CHNO, and it has a molecular weight of 250.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural configuration of this compound contributes to its reactivity and biological activity. The presence of the nitro group can facilitate various chemical transformations, while the tetrahydrofuran moiety may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.25 g/mol |

| Functional Groups | Nitro, Amide, Ether |

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of Benzamide : Benzamide is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Formation of Tetrahydrofuran-2-ylmethylamine : Tetrahydrofuran is reacted with formaldehyde and ammonia to produce tetrahydrofuran-2-ylmethylamine.

- Amidation Reaction : The tetrahydrofuran-2-ylmethylamine is coupled with the nitrated benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties, which may extend to this compound.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of nitro benzamides on human leukemia cell lines, revealing that certain derivatives demonstrated IC values in the micromolar range, indicating promising anticancer activity .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve bioreduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide | Similar nitro and tetrahydrofuran groups | Different substitution pattern on benzene ring |

| N-(pyridin-2-yl)-benzamide | Contains a pyridine instead of tetrahydrofuran | Potentially different biological activity |

| N-(phenyl)-4-nitrobenzamide | Lacks the tetrahydrofuran moiety | Simpler structure but may exhibit similar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。